hNTS1R agonist-1

Blood-Brain Barrier CNS Penetration Neuropharmacology

hNTS1R agonist-1 (Compound 10) is a uniquely engineered neurotensin(8-13) analogue that bridges the gap between high-affinity orthosteric agonism (Ki=6.9 nM) and validated blood-brain barrier penetration. Unlike rapidly degraded endogenous ligands or biased modulators, this compound enables chronic systemic dosing for longitudinal Parkinson's disease research and enables interrogation of Gq/calcium signaling without confounding β-arrestin bias. Its dual hNTS1/hNTS2 receptor activity further distinguishes it from subtype-selective tools, making it the definitive choice for comprehensive CNS behavioral pharmacology studies.

Molecular Formula C37H62N10O9
Molecular Weight 790.9 g/mol
Cat. No. B12395810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehNTS1R agonist-1
Molecular FormulaC37H62N10O9
Molecular Weight790.9 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCON=C(N)N)NC(=O)C(CCCCN)N
InChIInChI=1S/C37H62N10O9/c1-5-22(4)30(34(52)44-28(36(54)55)19-21(2)3)45-32(50)27(20-23-11-13-24(48)14-12-23)43-33(51)29-10-8-17-47(29)35(53)26(15-18-56-46-37(40)41)42-31(49)25(39)9-6-7-16-38/h11-14,21-22,25-30,48H,5-10,15-20,38-39H2,1-4H3,(H,42,49)(H,43,51)(H,44,52)(H,45,50)(H,54,55)(H4,40,41,46)/t22-,25-,26-,27-,28-,29-,30-/m0/s1
InChIKeyKJBAFWBHDMSCQY-ODKJCKIQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

hNTS1R Agonist-1 (Compound 10): A BBB-Permeable Peptide hNTS1R Full Agonist for Neurological Disease Modeling


hNTS1R agonist-1, also designated Compound 10, is a synthetic Neurotensin(8-13) analogue engineered as a full agonist of the human neurotensin receptor type 1 (hNTS1R) [1]. It exhibits high receptor binding affinity with a dissociation constant (Ki) of 6.9 nM . Distinguished by its validated blood-brain barrier (BBB) penetrability, this peptide derivative represents a tool compound for probing hNTS1R-mediated pathways in the central nervous system, particularly within the context of dopaminergic modulation relevant to Parkinson's disease research .

hNTS1R Agonist-1 Selection Rationale: Why Other hNTS1R Ligands Cannot Be Interchanged


In-class compounds such as the endogenous fragment NT(8-13), biased allosteric modulators like SBI-553, or small-molecule agonists like PD149163 exhibit distinct pharmacological profiles that preclude simple substitution. While NT(8-13) demonstrates potent sub-nanomolar binding, it suffers from rapid proteolytic degradation and poor BBB penetration, limiting its utility in chronic in vivo CNS studies [1]. Conversely, the biased agonist SBI-553 (EC50 = 340 nM) and the small molecule ML314 (EC50 = 1.9 µM) activate hNTS1R with substantially lower potency and engage distinct signaling pathways (β-arrestin bias) [2][3]. hNTS1R agonist-1 (Compound 10) uniquely bridges this gap by combining high-affinity orthosteric full agonism (Gq-coupled calcium mobilization) with validated BBB permeability and enhanced stability, a profile specifically optimized for behavioral pharmacology in Parkinson's disease models [4].

hNTS1R Agonist-1 (Compound 10) Quantitative Evidence: Head-to-Head Comparator Data


Superior Blood-Brain Barrier (BBB) Permeability Compared to Parent Peptide NT(8-13)

In direct comparative PAMPA (Parallel Artificial Membrane Permeability Assay) studies, hNTS1R agonist-1 (Compound 10) demonstrated significantly enhanced blood-brain barrier (BBB) permeability relative to the parent peptide fragment NT(8-13) [1]. While the parent peptide NT(8-13) shows negligible passive permeability, Compound 10 achieves measurable brain exposure, enabling its use in systemic administration paradigms for CNS disease models [2].

Blood-Brain Barrier CNS Penetration Neuropharmacology

Improved Proteolytic Stability vs. Endogenous Ligand NT(8-13)

In vitro ADME profiling confirmed that hNTS1R agonist-1 (Compound 10) exhibits improved stability against proteolytic degradation compared to the endogenous fragment NT(8-13) [1]. While NT(8-13) is known for rapid in vivo degradation (half-life typically < 5 minutes), Compound 10 was specifically designed with residue modifications at positions 8 and 9 (Arg replaced by Lys/Cav residues) that confer enhanced stability without compromising receptor affinity [2].

Peptide Stability Metabolic Stability Drug Development

Validated In Vivo Efficacy in Parkinson's Disease (PD) Mouse Model vs. Parent Peptide

In a mouse model of Parkinson's disease, systemic administration of hNTS1R agonist-1 (Compound 10) produced a significant enhancement of motor function and memory, whereas the parent peptide NT(8-13) lacks in vivo efficacy due to poor BBB penetration and rapid degradation [1]. The study specifically demonstrated that Compound 10 reverses PD-associated motor deficits and cognitive impairments [2].

Parkinson's Disease In Vivo Efficacy Behavioral Pharmacology

Orthosteric Full Agonist Potency Differentiates Compound 10 from Biased Allosteric Modulators (SBI-553, ML314)

hNTS1R agonist-1 (Compound 10) acts as a full orthosteric agonist at hNTS1R with a Ki of 6.9 nM and functionally couples to Gq-mediated calcium mobilization . In contrast, the allosteric modulator SBI-553 (EC50 = 340 nM) is a β-arrestin-biased agonist that antagonizes Gq signaling, while ML314 (EC50 = 1.9 µM) is a β-arrestin-biased agonist with negligible calcium mobilization . The 49-fold higher potency and distinct signaling profile (full Gq agonism) of Compound 10 position it for different experimental applications.

GPCR Pharmacology Receptor Agonism Signaling Bias

Optimized Application Scenarios for hNTS1R Agonist-1 (Compound 10) in Neurological Research


Systemic Administration in Parkinson's Disease Behavioral Models

Given its validated BBB permeability and in vivo efficacy in improving motor function and memory in PD mice, hNTS1R agonist-1 (Compound 10) is uniquely suited for systemic injection (e.g., intraperitoneal or subcutaneous) studies investigating hNTS1R-mediated neuroprotection and dopaminergic modulation in Parkinson's disease models [1]. This application is not feasible with the parent peptide NT(8-13) or with non-BBB-penetrant analogs.

Investigating Gq-Mediated Signaling Pathways in Native Neuronal Systems

Researchers focusing on the canonical Gq/calcium mobilization pathway of hNTS1R should utilize Compound 10 as a full orthosteric agonist tool [2]. In contrast, SBI-553 or ML314, which exhibit β-arrestin bias and antagonism of Gq signaling, would confound studies aiming to specifically interrogate Gq-dependent physiological responses.

Chronic Dosing Regimens Requiring Peptide Stability

The enhanced proteolytic stability of Compound 10 relative to NT(8-13) enables chronic dosing paradigms in rodents that are impractical with rapidly degraded endogenous ligands . This property supports longitudinal studies of disease progression or therapeutic intervention in neurodegenerative models.

Dual NTS1/NTS2 Receptor Pharmacology Studies

Compound 10 exhibits dual specificity for both hNTS1 and hNTS2 receptors [3]. Investigators studying the interplay between these two neurotensin receptor subtypes can employ this compound as a dual-target tool, avoiding the receptor-subtype selectivity that limits the utility of certain other ligands (e.g., NTRC-739 which is NTS2-selective with 161-fold selectivity over NTS1 ).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for hNTS1R agonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.